(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-16-4-2-3-5-18(16)21-10-11-23(12-13-27-21)22(24)9-7-17-6-8-19-20(14-17)26-15-25-19/h2-9,14,21H,10-13,15H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVLXTGONWFEPT-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 259.30 g/mol. The structure features a prop-2-en-1-one backbone fused with a benzo[d][1,3]dioxole and a thiazepane moiety.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various pathogens, including bacteria and protozoa. A study on related compounds demonstrated their ability to inhibit the growth of Leishmania donovani and Trypanosoma brucei, suggesting potential applications in treating parasitic infections .
Cytotoxicity
Cytotoxic assays have been conducted to evaluate the effects of this compound on cancer cell lines. For example, related compounds displayed IC50 values indicating substantial cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The presence of specific functional groups in the structure is believed to enhance their cytotoxic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways critical for pathogen survival or cancer cell proliferation.
- Interference with DNA Synthesis : Some derivatives have shown the ability to disrupt DNA synthesis in targeted cells, leading to apoptosis.
- Receptor Modulation : The compound may also interact with various receptors in the body, influencing physiological responses.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Study 1: Antiparasitic Activity
A study focused on the antiparasitic effects of related cinnamic N-acylhydrazone derivatives found that modifications in the structure could significantly enhance activity against Leishmania species .
Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of benzodiazepine derivatives on various cancer cell lines. It was observed that certain structural modifications led to increased potency against MCF-7 cells .
Data Table
| Compound | Activity Type | IC50 (μM) | Target Organism/Cell Line |
|---|---|---|---|
| (E)-Cinnamic Derivative | Antiprotozoal | 12.5 | Leishmania donovani |
| Benzodiazepine Derivative | Cytotoxicity | 16.19 | HCT116 |
| Benzodiazepine Derivative | Cytotoxicity | 17.16 | MCF7 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Notes:
- This contrasts with the sulfone-substituted analogue (), which has higher polarity but reduced lipophilicity.
Physicochemical and Electronic Properties
- Conjugation Effects : The benzo[d][1,3]dioxol group in the target compound extends π-conjugation compared to furan or thiophene analogues, as evidenced by UV-Vis studies of similar chalcones .
- Hydrogen Bonding : The thiazepane’s nitrogen and sulfur atoms enable hydrogen bonding and dipole interactions, unlike the sulfonylpyrazole in , which offers stronger H-bond acceptor sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
